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Compound of Interest

Compound Name: 4-(2-amino-4-thiazolyl)phenol

Cat. No.: B188846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(2-amino-4-thiazolyl)phenol, a molecule of interest in pharmaceutical research

and development. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols

and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-(2-amino-4-thiazolyl)phenol
(Molecular Formula: C₉H₈N₂OS, Molecular Weight: 192.24 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Predicted and based on available spectra)
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Atom Number Chemical Shift (δ, ppm) Multiplicity

C2 ~168 Singlet

C4 ~148 Singlet

C5 ~105 Doublet

C1' ~126 Singlet

C2', C6' ~128 Doublet

C3', C5' ~116 Doublet

C4' ~155 Singlet

¹H NMR Data (Predicted based on analogous compounds)

While a specific experimental spectrum for 4-(2-amino-4-thiazolyl)phenol is not readily

available in the searched literature, a predicted spectrum can be inferred from the analysis of

similar structures, such as 4-aminophenol and various 2-aminothiazole derivatives.

Proton(s)
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H5 ~6.5 - 7.0 Singlet - 1H

H2', H6' ~7.5 - 7.8 Doublet ~8.0 - 9.0 2H

H3', H5' ~6.7 - 7.0 Doublet ~8.0 - 9.0 2H

-NH₂ ~5.0 - 6.0 Broad Singlet - 2H

-OH ~9.0 - 10.0 Broad Singlet - 1H

Infrared (IR) Spectroscopy
The following table outlines the characteristic IR absorption bands for 4-(2-amino-4-
thiazolyl)phenol, obtained via the KBr-Pellet technique[1].
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
O-H and N-H stretching

vibrations

~3100 - 3000 Medium Aromatic C-H stretching

~1620 Strong
N-H bending (scissoring) of the

primary amine

~1590 Strong
C=N stretching of the thiazole

ring

~1510 Strong Aromatic C=C stretching

~1250 Strong C-O stretching of the phenol

~830 Strong
para-disubstituted benzene C-

H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS)

indicates a molecular ion peak consistent with the compound's molecular weight[1]. A predicted

fragmentation pattern is detailed below.

m/z Proposed Fragment

192 [M]⁺ (Molecular Ion)

175 [M - NH₃]⁺

164 [M - CO]⁺

136 [M - C₂H₂N₂]⁺

121 [C₇H₅OS]⁺

93 [C₆H₅O]⁺

Experimental Protocols
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The following sections describe generalized protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-(2-amino-4-thiazolyl)phenol is prepared by dissolving 5-10 mg of the solid

sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The

use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons from the

amino and hydroxyl groups. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C

NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent (e.g., DMSO-d6) Transfer to NMR Tube Place in NMR Spectrometer

Acquire 1H NMR Spectrum

Acquire 13C NMR Spectrum

Process Data (Fourier Transform, Phasing, Baseline Correction) Spectral Analysis and Interpretation

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of 4-(2-
amino-4-thiazolyl)phenol is finely ground with about 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR

spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
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Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

Mix Sample with KBr Grind Mixture Press into Pellet Place Pellet in FTIR Spectrometer Acquire IR Spectrum Analyze Spectrum and Assign Peaks

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
For mass analysis, a dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable

volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass

spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for

polar molecules. The mass analyzer separates the resulting ions based on their mass-to-

charge (m/z) ratio, and a detector records their abundance.

Sample Preparation Mass Analysis Data Interpretation

Dissolve Sample in Volatile Solvent Ionization (e.g., ESI) Mass Separation (m/z) Detection Generate Mass Spectrum Analyze Fragmentation Pattern

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Conclusion
This guide provides a consolidated resource for the spectroscopic characterization of 4-(2-
amino-4-thiazolyl)phenol. The presented data and protocols are essential for the

identification, purity assessment, and structural elucidation of this compound in various

research and development settings. While experimental ¹H NMR and detailed MS

fragmentation data were not explicitly found in the literature, the provided predictions based on

sound chemical principles offer a valuable starting point for researchers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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